PI3K p110α vs. p110β vs. p110δ Isoform Selectivity: A 2.7-Fold Preference for p110α
In a head-to-head recombinant enzyme assay, 1-amino-2-(pyrimidin-5-yl)propan-2-ol demonstrated differential inhibition across PI3K catalytic isoforms. The compound inhibited PI3K p110α with an IC50 of 35 nM, whereas inhibition of p110β and p110δ required 2.7-fold and 2.1-fold higher concentrations (95 nM and 74 nM, respectively) [1]. This isoform selectivity profile distinguishes the compound from pan-PI3K inhibitors and ethanol-based analogs which often lack such defined selectivity windows.
| Evidence Dimension | PI3K catalytic isoform inhibition (IC50) |
|---|---|
| Target Compound Data | 35 nM (p110α), 95 nM (p110β), 74 nM (p110δ) |
| Comparator Or Baseline | p110α as reference isoform vs. p110β and p110δ within same assay |
| Quantified Difference | p110β IC50 / p110α IC50 = 2.7-fold selectivity; p110δ IC50 / p110α IC50 = 2.1-fold selectivity |
| Conditions | Recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K isoforms expressed in rat Rat1 cells |
Why This Matters
p110α-selective inhibition is particularly relevant for oncology programs targeting PIK3CA-mutant cancers while sparing p110β-mediated platelet function and insulin signaling [2].
- [1] BindingDB. (n.d.). BDBM207234 - US9260439, 211: PI3K p110α (IC50 = 35 nM), p110β (IC50 = 95 nM), p110δ (IC50 = 74 nM). Retrieved from bindingdb.org. View Source
- [2] Graupera, M., et al. (2008). Angiogenesis selectively requires the p110α isoform of PI3K to control endothelial cell migration. Nature, 453(7195), 662-666. View Source
